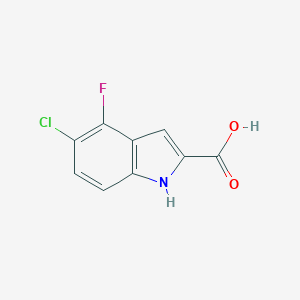

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-4-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPLNYXPDXOWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617224 | |

| Record name | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186446-26-4 | |

| Record name | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid CAS number

A comprehensive technical guide for researchers, scientists, and drug development professionals on 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid.

Core Compound Overview

This compound is a halogenated indole derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features make it a valuable intermediate in medicinal chemistry, particularly in the development of antiviral and anticancer agents.[1][2] The presence of both chloro and fluoro substituents on the indole ring influences the compound's electronic properties and metabolic stability, making it a desirable scaffold for drug design.[3][4]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 186446-26-4 | [5][6] |

| Molecular Formula | C₉H₅ClFNO₂ | [7][8] |

| Molecular Weight | 213.59 g/mol | [7] |

| Appearance | White powder | [7] |

| Purity | ≥98.0% | [7] |

| Density | 1.635 ± 0.06 g/cm³ (20 °C) | [6][7] |

| Boiling Point | 455.4°C at 760 mmHg | [7] |

| Flash Point | 229.2°C | [7] |

| Solubility | Very slightly soluble in water (0.17 g/L at 25 °C) | [6] |

Synthesis and Experimental Protocols

A robust five-step synthetic route for the preparation of this compound and its methyl ester has been developed, starting from the commercially available 4-chloro-3-fluoroaniline.[1][9] This method avoids the use of hazardous reagents like diazonium and azido species and prevents the formation of regioisomeric byproducts.[1][9]

Experimental Protocol: Five-Step Synthesis

This protocol is adapted from a reported robust synthesis of the methyl ester, where the carboxylic acid is a key intermediate.[1][9]

Step 1: Boc Protection of 4-chloro-3-fluoroaniline

-

Reaction: 4-chloro-3-fluoroaniline is treated with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF) to protect the aniline nitrogen.

-

Procedure: To a solution of 4-chloro-3-fluoroaniline in THF, add Boc₂O and a base such as triethylamine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The protected product is then isolated by extraction and purified.

Step 2: Regioselective Iodination

-

Reaction: The Boc-protected aniline undergoes regioselective iodination at the C-2 position.

-

Procedure: The substrate is dissolved in a suitable solvent, and an iodinating agent like N-iodosuccinimide (NIS) is added. The reaction is carried out under controlled temperature to ensure high regioselectivity.

Step 3: Boc Deprotection

-

Reaction: The Boc protecting group is removed to yield the free ortho-iodoaniline.

-

Procedure: The protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like dichloromethane (DCM). The reaction is typically fast and proceeds at room temperature.

Step 4: Enamine Formation and Palladium-Catalyzed Cyclization

-

Reaction: The resulting o-iodoaniline reacts with pyruvic acid in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form an enamine, which then undergoes an intramolecular palladium-catalyzed cross-coupling reaction to form the indole ring.[3]

-

Procedure: The o-iodoaniline is mixed with pyruvic acid and DABCO. A palladium catalyst, such as palladium acetate, is added, and the mixture is heated to around 100-105°C for several hours to facilitate the cyclization.[3]

Step 5: Isolation of this compound

-

Procedure: After the cyclization is complete, the reaction mixture is cooled and acidified to precipitate the product. The solid this compound is collected by filtration, washed, and dried. This intermediate can be used directly or esterified to its corresponding esters, such as the methyl or ethyl ester.[1][9]

Visualizations: Synthesis Workflow and Application

The following diagrams illustrate the synthetic pathway and the role of this compound in drug discovery.

Caption: Synthetic workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. This compound [chemdict.com]

- 6. CAS # 186446-26-4, this compound - chemBlink [ww.chemblink.com]

- 7. nbinno.com [nbinno.com]

- 8. 383132-37-4 CAS MSDS (5-CHLORO-7-FLUORO-1H-INDOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

Elucidating the Molecular Architecture of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest in medicinal chemistry. This document outlines the synthetic pathway, detailed experimental protocols for spectroscopic analysis, and an interpretation of the resulting data to confirm the molecule's structure. Furthermore, it explores the potential biological relevance of this class of compounds by examining common signaling pathways affected by substituted indoles.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process commencing with a commercially available substituted aniline. A robust five-step synthesis starting from 4-chloro-3-fluoroaniline is a commonly cited method.[1][2] This pathway involves the protection of the aniline, regioselective iodination, deprotection, cyclization, and subsequent functional group manipulations to yield the target carboxylic acid.

References

1H NMR spectrum of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

This technical guide provides a comprehensive overview of the ¹H NMR spectroscopy of this compound, a key intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals from the indole ring protons. The electron-withdrawing effects of the chloro and fluoro substituents significantly influence the chemical shifts of the aromatic protons.[3] While specific experimental data for this compound is not publicly available, the following table summarizes the expected chemical shifts (δ) and coupling constants (J) based on the analysis of similar indole derivatives.[4][5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 13.0 | br s | - |

| H3 | 7.0 - 7.5 | d | ~2.0 - 3.0 |

| H6 | 7.2 - 7.6 | t | ~8.0 - 9.0 |

| H7 | 7.5 - 7.9 | d | ~8.0 - 9.0 |

| COOH | 12.0 - 13.5 | br s | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact values can vary depending on the solvent and concentration. The N-H and COOH protons are expected to be broad singlets and their chemical shifts are highly dependent on the solvent and sample concentration.[3]

Standard Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is crucial for structural elucidation.[6] The following protocol outlines a standardized procedure for the ¹H NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[6]

| Parameter | Value |

| Pulse Program | Standard single-pulse (e.g., 'zg30') |

| Number of Scans (NS) | 16 - 64 |

| Receiver Gain (RG) | Auto-adjusted |

| Acquisition Time (AQ) | 3 - 4 seconds |

| Relaxation Delay (D1) | 1 - 2 seconds |

| Spectral Width (SW) | 12 - 16 ppm |

| Temperature | 298 K (25 °C) |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Perform manual or automatic phasing and baseline correction to obtain a flat baseline.

-

Calibration: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0.00 ppm).[3]

-

Integration: Integrate the signals to determine the relative ratios of the protons.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the ¹H NMR analysis of an organic compound like this compound.

Caption: General workflow for ¹H NMR analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Technical Guide: 13C NMR Analysis of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds, including potent inhibitors of HIV-1 non-nucleoside reverse transcriptase.[1] Due to the absence of publicly available experimental 13C NMR data for this specific molecule, this guide presents predicted chemical shifts based on data from structurally similar indole derivatives. It also outlines a standard experimental protocol for acquiring such data.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of substituted indole and benzoic acid derivatives. The actual experimental values may vary depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~128 | Attached to the carboxylic acid group. |

| C3 | ~105 | Typically shielded in indole rings. |

| C3a | ~127 | Bridgehead carbon. |

| C4 | ~150 (d, JC-F ≈ 240 Hz) | Directly attached to fluorine, expected to show a large C-F coupling constant. |

| C5 | ~118 (d, JC-F ≈ 20 Hz) | Attached to chlorine, with smaller coupling to fluorine. |

| C6 | ~125 | Aromatic carbon. |

| C7 | ~115 | Aromatic carbon. |

| C7a | ~135 | Bridgehead carbon. |

| COOH | ~165 | Carboxylic acid carbon. |

Experimental Protocol for 13C NMR Spectroscopy

This section details a standard methodology for the acquisition of 13C NMR spectra for indole carboxylic acid derivatives.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often used for indole carboxylic acids due to its excellent dissolving power for polar compounds. Other potential solvents include methanol-d4 or acetone-d6.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is recommended for better signal dispersion and resolution.

-

Nucleus: 13C

-

Acquisition Mode: Proton-decoupled (decouple = '1H')

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

-

Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): 0 to 220 ppm.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening) factor of 1-2 Hz followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualizations

Logical Diagram: Factors Influencing 13C NMR Chemical Shifts

Caption: Structural components influencing the 13C NMR spectrum.

Experimental Workflow: 13C NMR Analysis

Caption: A generalized workflow for 13C NMR analysis.

References

The Biological Landscape of 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid: A Synthetic Keystone with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative that has emerged as a valuable scaffold in medicinal chemistry. While direct biological profiling of this specific molecule is not extensively documented in publicly available literature, its structural motifs are integral to a variety of biologically active agents. This technical guide consolidates the current understanding of this compound, focusing on its role as a key synthetic intermediate and the established biological activities of its structural analogs and derivatives. The indole-2-carboxylic acid core is a recurring feature in compounds targeting viral enzymes, cancer-related kinases, and other therapeutic targets. This document will delve into the known applications, synthetic pathways, and the biological significance of closely related molecules, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. This compound represents a precisely substituted variant within this chemical space, offering specific steric and electronic properties for molecular design. Although primarily utilized as a building block, the structural features of this compound suggest a latent potential for biological activity, which can be inferred from the activities of its derivatives and structurally similar compounds.

Role as a Synthetic Intermediate

The principal documented application of this compound is as a crucial intermediate in the synthesis of more complex and highly active pharmaceutical candidates.

Synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant application of this compound is in the preparation of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase. The synthesis involves a multi-step process where the indole core is further elaborated.

Below is a generalized workflow illustrating the synthetic utility of this compound.

Caption: Synthetic utility of this compound.

Biological Activities of Structurally Related Compounds

The biological potential of this compound can be extrapolated from the activities of its structural analogs. The indole-2-carboxylic acid scaffold is a known pharmacophore for a range of biological targets.

Anticancer Activity

Derivatives of the closely related 5-chloro-indole-2-carboxylate have demonstrated potent inhibitory activity against key signaling pathways in cancer. Specifically, these compounds have been shown to inhibit mutant forms of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, which are critical drivers in various malignancies.

The general signaling pathway targeted by these indole derivatives is depicted below.

Caption: Inhibition of cancer signaling pathways by indole derivatives.

Antiviral Activity

The indole-2-carboxylic acid moiety is a key structural feature in a class of inhibitors targeting HIV-1 integrase. These inhibitors function by chelating essential metal ions in the enzyme's active site, thereby preventing the integration of the viral genome into the host cell's DNA.

Other Potential Activities

Structurally similar compounds, such as 4-fluoro-1H-indole-2-carboxylic acid and 5-chloro-1H-indole-2-carboxylic acid, are utilized in the development of agents with anti-inflammatory properties and as inhibitors of enzymes like βII tryptase.

Quantitative Data from Related Compounds

While no direct quantitative biological data for this compound is available, the following table summarizes the activity of a potent derivative of 5-chloro-indole-2-carboxylate against cancer-related kinases.

| Compound Derivative | Target | Assay Type | IC50 (nM) | Reference |

| 3e (m-piperidinyl derivative of 5-chloro-indole-2-carboxylate) | EGFR | Enzyme Inhibition | 68 | [1] |

| Erlotinib (Reference) | EGFR | Enzyme Inhibition | 80 | [1] |

Experimental Protocols

As there is no direct biological testing data for this compound, this section details a representative synthetic protocol where it is used as an intermediate.

Representative Synthesis of a 5-Chloro-indole-2-carboxylate Derivative (General Protocol)

This protocol is adapted from the synthesis of EGFR/BRAF inhibitors and is provided as an example of how this compound or its esterified form could be utilized.

-

Reductive Amination: The ethyl ester of a 5-chloro-3-formyl-indole-2-carboxylate is reacted with a primary or secondary amine in ethanol. The resulting imine is then reduced in situ with a reducing agent like sodium borohydride (NaBH4) to yield the corresponding secondary or tertiary amine derivative.

-

Saponification: The ethyl ester of the resulting compound is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran and water to yield the corresponding carboxylic acid.

-

Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

The logical flow of this synthetic process is illustrated below.

Caption: General synthetic workflow for indole-2-carboxylate derivatives.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the development of novel therapeutics. While direct evidence of its biological activity is currently sparse, the well-established pharmacological profiles of its derivatives and structural analogs strongly suggest its utility in generating potent inhibitors for a range of diseases, including cancer and viral infections. The unique substitution pattern of this molecule provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. Further investigation into the direct biological effects of this compound and its derivatives is warranted and could unveil new avenues for drug discovery. Researchers and drug development professionals should view this compound as a key starting material for building sophisticated and highly active molecular entities.

References

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid (CAS No. 186446-26-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar indole carboxylic acids to provide a comprehensive, albeit precautionary, guide. Researchers should handle this compound with care, assuming it possesses hazards similar to its analogs.

Physicochemical and Toxicological Data

The following tables summarize the known physical, chemical, and extrapolated toxicological properties of this compound and its close structural analogs.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 186446-26-4 | [1][2][][4] |

| Molecular Formula | C₉H₅ClFNO₂ | [1][4] |

| Molecular Weight | 213.59 g/mol | [2][4] |

| Appearance | White powder | [5] |

| Assay | ≥98.0% | [5] |

| Boiling Point | 455.4°C at 760 mmHg | [5] |

| Density | 1.635 g/cm³ | [5] |

| Flash Point | 229.2°C | [5] |

Table 2: Hazard Identification and Classification (Based on Analog Data)

| Hazard Class | Category | GHS Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazard profile extrapolated from related compounds, the following protocols are recommended for handling this compound.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily accessible.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

-

Evacuation: Evacuate personnel from the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent further dust dispersion.

-

Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Visualized Protocols and Relationships

The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for first aid response.

Caption: Safe Handling Workflow for this compound.

Caption: First Aid Response for Exposure to this compound.

References

An In-depth Technical Guide to 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of bioactive molecules. This document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and its primary application as a precursor for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Chemical Identity and Properties

This compound is a substituted indole derivative with the chemical formula C₉H₅ClFNO₂. Its structure incorporates both chloro and fluoro substituents on the indole ring, making it a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 186446-26-4 | Angene International Limited, BLDpharm |

| Molecular Formula | C₉H₅ClFNO₂ | Angene International Limited |

| Molecular Weight | 213.59 g/mol | (Calculated) |

| Appearance | White powder | Generic Specification |

| Assay | ≥98.0% | Generic Specification |

| Density | 1.635 g/cm³ | Available Technical Data |

| Boiling Point | 455.4°C at 760 mmHg | Available Technical Data |

| Flash Point | 229.2°C | Available Technical Data |

| Solubility | Due to the carboxylic acid group, it is expected to have some solubility in polar organic solvents and aqueous bases. The indole ring suggests solubility in solvents like DMSO and DMF. | Inferred from Structure |

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. Lead times and purity levels may vary between suppliers.

Table 2: Commercial Suppliers of this compound (CAS 186446-26-4)

| Supplier | Product Number | Purity | Available Quantities |

| Fluorochem | 301533 | 97% | 250mg, 1g, 5g |

| Angene International Limited | AG00F89P | Custom | Inquire |

| BLDpharm | BD116537 | 97% | Inquire |

| chemPUR | - | 97% | Inquire |

Synthesis Protocol

The synthesis of this compound has been reported as a key step in the preparation of its methyl ester, an intermediate for HIV non-nucleoside reverse transcriptase inhibitors. The following is a five-step synthesis starting from commercially available 4-chloro-3-fluoroaniline.

Experimental Protocol

The following protocol is based on the reported synthesis of the methyl ester derivative, with the final esterification step omitted.

Step 1: Boc Protection of 4-Chloro-3-fluoroaniline

-

To a solution of 4-chloro-3-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by washing with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-chloro-3-fluoroaniline.

Step 2: Regioselective Iodination

-

Dissolve the N-Boc-protected aniline in a suitable solvent (e.g., THF).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the position ortho to the Boc-protected amino group.

-

After stirring for a specified time, add a solution of iodine in the same solvent.

-

Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).

-

Extract the product into an organic solvent, wash, dry, and concentrate to yield N-Boc-2-iodo-4-chloro-5-fluoroaniline.

Step 3: Boc Deprotection

-

Dissolve the iodinated intermediate in a solvent such as dichloromethane or dioxane.

-

Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

-

Neutralize the reaction mixture and extract the product.

-

Wash the organic layer, dry, and concentrate to afford 2-iodo-4-chloro-5-fluoroaniline.

Step 4: Cyclization to form the Indole Ring

-

The cyclization is achieved via a palladium-catalyzed reaction.

-

Combine the 2-iodoaniline derivative with pyruvic acid in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to form an enamine intermediate.

-

This intermediate is then cyclized in the presence of a palladium catalyst (e.g., palladium acetate) at an elevated temperature (e.g., 100-105 °C) for several hours to yield this compound.

-

The product can be purified by crystallization or column chromatography.

Application in HIV Drug Discovery

This compound is a crucial building block for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.

Experimental Workflow: NNRTI Screening

Derivatives of this compound would typically undergo the following screening process to evaluate their potential as NNRTIs.

Protocol for In Vitro HIV-1 RT Inhibition Assay (Colorimetric)

-

Plate Preparation: A template/primer hybrid (e.g., poly(A) x oligo(dT)) is immobilized on streptavidin-coated microplates.

-

Compound Addition: Test compounds, derived from this compound, are serially diluted and added to the wells. Positive (e.g., Nevirapine) and negative (vehicle) controls are included.

-

Reaction Initiation: Recombinant HIV-1 RT enzyme is added to the wells along with a mixture of dNTPs, including DIG-labeled dUTP. The plate is incubated at 37°C.

-

Detection: The plate is washed, and an anti-DIG-peroxidase conjugate is added, which binds to the incorporated DIG-labeled nucleotides.

-

Signal Generation: A peroxidase substrate is added, and the resulting colorimetric signal is measured using a microplate reader. The signal intensity is inversely proportional to the RT inhibitory activity of the compound.

-

Data Analysis: The IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) is calculated for each compound.

Conclusion

This compound is a commercially available and synthetically accessible intermediate of significant interest to the medicinal chemistry community. Its utility as a precursor for potent HIV-1 non-nucleoside reverse transcriptase inhibitors underscores its importance in the ongoing development of novel antiretroviral therapies. This guide provides researchers with the foundational information required to source, synthesize, and utilize this compound in their drug discovery programs.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid from 4-chloro-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two synthetic routes to produce 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, a key intermediate in the development of various pharmaceuticals, starting from the commercially available 4-chloro-3-fluoroaniline. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug discovery.

Introduction

This compound and its esters are important building blocks in medicinal chemistry, notably in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The strategic placement of the chloro and fluoro substituents on the indole ring has been shown to enhance biological activity. This document outlines two distinct and robust synthetic strategies to access this valuable intermediate: a modern five-step synthesis involving a regioselective iodination and a classical Fischer indole synthesis.

Synthetic Strategies Overview

Two primary synthetic pathways are detailed below. Each method offers distinct advantages and considerations for the synthetic chemist.

Route 1: Five-Step Synthesis via Regioselective Iodination

This modern approach offers high regioselectivity and avoids the generation of isomeric byproducts, leading to a cleaner reaction profile and simpler purification. The overall yield for the corresponding methyl ester via this route has been reported to be as high as 56%.[1][2][3]

Route 2: Fischer Indole Synthesis

A classic and versatile method for indole synthesis, this route involves the formation of a hydrazone intermediate followed by acid-catalyzed cyclization.[4][5] This pathway can be executed via a traditional multi-step process or streamlined using the Japp-Klingemann reaction for the direct synthesis of the key hydrazone intermediate.[6][7]

Data Presentation

Table 1: Summary of Synthetic Routes and Key Quantitative Data

| Route | Key Steps | Reported Overall Yield | Advantages | Disadvantages |

| 1: Five-Step Synthesis | 1. Boc Protection2. Regioselective Iodination3. Boc Deprotection4. Palladium-Catalyzed Cyclization5. (Esterification) | 56% (for methyl ester)[1][2][3] | High regioselectivity, no isomeric mixtures, avoids hazardous diazonium intermediates, intermediates are often crystalline.[1][3] | Multi-step process, requires palladium catalyst. |

| 2: Fischer Indole Synthesis | 1. Diazotization2. Hydrazine Formation3. Hydrazone Formation4. Acid-Catalyzed Cyclization | Variable | Well-established, versatile, can be a one-pot reaction from the hydrazone.[5] | Potential for regioisomer formation, use of strong acids, potentially hazardous diazonium intermediates.[3] |

Experimental Protocols

Route 1: Five-Step Synthesis via Regioselective Iodination

This route is adapted from a robust synthesis of the methyl ester of the target compound.[1][3]

Step 1: Boc Protection of 4-chloro-3-fluoroaniline

-

Materials: 4-chloro-3-fluoroaniline, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve 4-chloro-3-fluoroaniline (1.0 equiv) in a 1:1 mixture of THF and water.

-

Add di-tert-butyl dicarbonate (1.1 equiv).

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (4-chloro-3-fluorophenyl)carbamate.

-

Step 2: Regioselective Iodination

-

Materials: tert-butyl (4-chloro-3-fluorophenyl)carbamate, N-Iodosuccinimide (NIS), Acetonitrile.

-

Procedure:

-

Dissolve the Boc-protected aniline (1.0 equiv) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 equiv) portion-wise at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate.

-

Step 3: Boc Deprotection

-

Materials: tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the iodinated compound (1.0 equiv) in DCM.

-

Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to obtain 4-chloro-3-fluoro-2-iodoaniline.

-

Step 4: Palladium-Catalyzed Cyclization to form this compound

-

Materials: 4-chloro-3-fluoro-2-iodoaniline, Pyruvic acid, 1,4-Diazabicyclo[2.2.2]octane (DABCO), Palladium acetate (Pd(OAc)₂), Toluene.

-

Procedure:

-

To a solution of 4-chloro-3-fluoro-2-iodoaniline (1.0 equiv) and pyruvic acid (1.2 equiv) in toluene, add DABCO (2.5 equiv).

-

Degas the mixture with nitrogen or argon.

-

Add palladium acetate (0.1 equiv).

-

Heat the reaction mixture at 100-105 °C for 3-4 hours.[2]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with aqueous HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by crystallization or column chromatography to yield this compound.

-

Route 2: Fischer Indole Synthesis

This classical route provides an alternative pathway to the target indole.

Step 1: Diazotization of 4-chloro-3-fluoroaniline

-

Materials: 4-chloro-3-fluoroaniline, Sodium nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Water.

-

Procedure:

-

Suspend 4-chloro-3-fluoroaniline (1.0 equiv) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.0 equiv) in cold water dropwise, maintaining the temperature below 5 °C.[8]

-

Stir the resulting diazonium salt solution at 0-5 °C for 20-30 minutes before proceeding to the next step.

-

Step 2: Formation of (4-chloro-3-fluorophenyl)hydrazine

-

Materials: 4-chloro-3-fluorobenzenediazonium chloride solution, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl.

-

Procedure:

-

Prepare a solution of tin(II) chloride dihydrate (3.0 equiv) in concentrated HCl.

-

Cool the tin(II) chloride solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

Stir the mixture for 1-2 hours at 0-5 °C.

-

Collect the precipitated hydrazine hydrochloride salt by filtration.

-

Neutralize with a base (e.g., NaOH or NaHCO₃) to obtain the free hydrazine, (4-chloro-3-fluorophenyl)hydrazine, which can be extracted with an organic solvent.

-

Step 3: Hydrazone Formation with Ethyl Pyruvate

-

Materials: (4-chloro-3-fluorophenyl)hydrazine, Ethyl pyruvate, Ethanol, Acetic acid (catalyst).

-

Procedure:

-

Dissolve the hydrazine (1.0 equiv) and ethyl pyruvate (1.0 equiv) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to induce crystallization of the hydrazone.

-

Filter the solid and wash with cold ethanol to obtain the desired hydrazone.

-

Step 4: Fischer Indole Cyclization

-

Materials: Ethyl 2-((4-chloro-3-fluorophenyl)hydrazono)propanoate, Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄).[4]

-

Procedure:

-

Add the hydrazone (1.0 equiv) to polyphosphoric acid.

-

Heat the mixture to 80-100 °C for 1-3 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, pour the hot reaction mixture onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can be hydrolyzed to the carboxylic acid using standard procedures (e.g., NaOH in ethanol/water followed by acidification).

-

Mandatory Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Note and Protocol for Ethyl Esterification of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

This document provides a detailed protocol for the synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate via Fischer-Speier esterification of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid. This procedure is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

Indole derivatives are a significant class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals. The functionalization of the indole scaffold is crucial for the development of new therapeutic agents. The conversion of a carboxylic acid group at the 2-position of the indole ring to its corresponding ethyl ester is a common transformation. This esterification serves to protect the carboxylic acid, increase lipophilicity, and provide a versatile handle for further synthetic modifications. The Fischer-Speier esterification is a classic and reliable method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] This protocol details the ethyl esterification of this compound using ethanol and sulfuric acid.

Reaction Scheme

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier (Example) |

| This compound | C₉H₅ClFNO₂ | 213.59 | 1.0 g | >95% | Sigma-Aldrich |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 20 mL | >99.5% | Merck |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 0.5 mL | 98% | Fisher Scientific |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL | - | Prepared in-house |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 100 mL | ACS Grade | VWR Chemicals |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 5 g | Anhydrous | Acros Organics |

| Deionized water | H₂O | 18.02 | 100 mL | - | - |

Experimental Protocol

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g).

-

Addition of Reagents : To the flask, add absolute ethanol (20 mL). Stir the mixture to dissolve the starting material. Once dissolved, slowly add concentrated sulfuric acid (0.5 mL) dropwise with continuous stirring.

-

Reaction : Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation and Neutralization : Pour the cooled reaction mixture slowly into a beaker containing 100 mL of cold deionized water with stirring. The ethyl ester product should precipitate as a solid. Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : The crude ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.[4]

Data Presentation

| Parameter | Value |

| Mass of Starting Material (g) | 1.0 |

| Moles of Starting Material (mmol) | |

| Volume of Ethanol (mL) | 20 |

| Volume of Sulfuric Acid (mL) | 0.5 |

| Reaction Time (h) | |

| Reaction Temperature (°C) | |

| Mass of Purified Product (g) | |

| Moles of Purified Product (mmol) | |

| Theoretical Yield (g) | |

| Percentage Yield (%) | |

| Melting Point (°C) | |

| Appearance | |

| ¹H NMR (solvent, ppm) | |

| ¹³C NMR (solvent, ppm) | |

| Mass Spectrometry (m/z) | |

| Purity (e.g., by HPLC or NMR) (%) |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and add it slowly to the reaction mixture. In case of contact, immediately flush the affected area with copious amounts of water.

-

Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

-

Handle all chemicals with care and dispose of chemical waste according to institutional guidelines.

Visualizations

Caption: Experimental workflow for the ethyl esterification of this compound.

References

Application Notes and Protocols: 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid as a Key Intermediate for HIV NNRTIs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid as a pivotal intermediate in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV. This document includes detailed synthetic protocols, quantitative data on the activity of resulting compounds, and visualizations of the chemical pathways and experimental workflows.

Introduction

This compound and its esters are crucial building blocks for a class of potent HIV-1 NNRTIs, particularly indolyl aryl sulfones.[1] The specific substitution pattern of this indole scaffold has been shown to be important for high potency against both wild-type and drug-resistant strains of HIV-1.[2] NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. By binding to a hydrophobic pocket adjacent to the enzyme's active site, they induce conformational changes that inhibit its function. This document outlines the synthesis of the key intermediate and its subsequent conversion into biologically active NNRTI candidates.

Data Presentation

The following table summarizes the anti-HIV-1 activity and cytotoxicity of representative indolylarylsulfone (IAS) derivatives synthesized using an indole scaffold. While not all of these compounds are explicitly derived from the 5-chloro-4-fluoro intermediate, they represent the potencies that can be achieved with this class of molecules.

| Compound ID | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| C1N4 | HIV-1 IIIB | 0.024 | >215.88 | >8995 |

| Compound 27 | HIV-1 WT | 0.0047 | 25.36 | 5183 |

| Compound 33 | HIV-1 WT | 0.0043 | 30.45 | 7083 |

| Compound 34 | E138K Mutant | 0.014 | >250 | >17857 |

| Compound 34 | L100I Mutant | 0.011 | >250 | >22727 |

| Compound 34 | K103N Mutant | 0.025 | >250 | >10000 |

| Nevirapine (Reference) | HIV-1 IIIB | - | - | - |

| Etravirine (Reference) | HIV-1 IIIB | - | - | - |

EC₅₀: 50% effective concentration required to inhibit viral replication.[3] CC₅₀: 50% cytotoxic concentration.[3] SI: Selectivity Index (CC₅₀/EC₅₀).[3] Data for compounds 27, 33, and 34 are from a study on novel indolylarylsulfones.[2] Data for C1N4 is from a study on rapid identification of novel indolylarylsulfone derivatives.[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate

This robust, five-step synthesis provides the key intermediate, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, with an overall yield of approximately 56%.[3][4][5] The process is designed to be scalable and avoids hazardous reagents and chromatographic purification of intermediates.[3][4][5]

Step 1: Boc Protection of 4-chloro-3-fluoroaniline

-

To a solution of 4-chloro-3-fluoroaniline in a suitable organic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup and crystallize the product, tert-butyl (4-chloro-3-fluorophenyl)carbamate.

Step 2: Regioselective Iodination

-

Dissolve the Boc-protected aniline in a suitable solvent (e.g., tetrahydrofuran).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a strong base (e.g., n-butyllithium) dropwise, followed by the addition of an iodine source (e.g., iodine monochloride or I₂).

-

Allow the reaction to warm to room temperature and quench with a suitable reagent.

-

Isolate the product, tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate, through extraction and crystallization.

Step 3: Boc Deprotection

-

Treat the iodinated intermediate with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc protecting group.

-

Neutralize the reaction mixture and extract the product, 4-chloro-3-fluoro-2-iodoaniline.

-

Purify the product by crystallization.

Step 4: Indole Ring Formation

-

The resulting o-iodoaniline is subjected to a palladium-catalyzed cyclization reaction.

-

Combine the aniline with a suitable coupling partner (e.g., an enamine derived from pyruvic acid) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., DABCO).

-

Heat the reaction mixture until the formation of this compound is complete.

Step 5: Esterification

-

Suspend the this compound in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the esterification is complete (monitor by TLC).

-

Cool the reaction mixture and isolate the final product, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, by filtration and washing.

Protocol 2: Synthesis of an Indolyl Aryl Sulfone NNRTI

This protocol describes the conversion of the key intermediate into a representative indolyl aryl sulfone NNRTI. The synthesis involves sulfonylation at the C3 position of the indole ring, followed by amidation of the C2-carboxylate.

Step 1: Sulfonylation of the Indole Ring

-

Dissolve methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) under an inert atmosphere.

-

Add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the indole nitrogen.

-

After stirring for a short period, add the desired arylsulfonyl chloride (e.g., 3,5-dimethylbenzenesulfonyl chloride).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water and extract the product.

-

Purify the resulting methyl 5-chloro-4-fluoro-3-(arylsulfonyl)-1H-indole-2-carboxylate by column chromatography.

Step 2: Saponification of the Ester

-

Dissolve the sulfonylated indole ester in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete.

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter and dry the product, 5-chloro-4-fluoro-3-(arylsulfonyl)-1H-indole-2-carboxylic acid.

Step 3: Amidation

-

To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine).

-

Add the desired amine (e.g., propargylamine for further modification via click chemistry, or another amine to introduce diversity).

-

Stir the reaction mixture at room temperature until the amide formation is complete.

-

Perform an aqueous workup and purify the final indolyl aryl sulfone NNRTI product by column chromatography or recrystallization.

Visualizations

Synthesis of the Key Intermediate

Caption: Synthetic pathway to the key indole intermediate.

General Workflow for NNRTI Synthesis and Evaluation

Caption: From intermediate to biological evaluation.

Signaling Pathway Inhibition

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid in Anticancer Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. Halogenated indoles, in particular, have garnered substantial interest in oncology. This document provides detailed application notes and protocols for the utilization of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid as a key building block in the synthesis of novel anticancer agents. While direct anticancer applications of derivatives from this specific fluorinated indole are emerging, we extrapolate from the extensive research on potent 5-chloro-indole-2-carboxylate anticancer compounds. These compounds have shown remarkable efficacy as inhibitors of critical signaling pathways, such as the EGFR and BRAF pathways, which are often dysregulated in various cancers.[1][2] The introduction of a fluorine atom at the 4-position is a strategic modification anticipated to enhance metabolic stability and binding affinity of the resulting drug candidates.

These notes offer a robust synthetic protocol for this compound, methodologies for its derivatization, and protocols for the in vitro evaluation of the synthesized compounds' anticancer activity. All quantitative data from relevant studies on closely related compounds are summarized for comparative analysis.

Targeted Signaling Pathways: EGFR and BRAF

Derivatives of 5-chloro-indole-2-carboxylic acid have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][2] These pathways are crucial for regulating cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers.

-

EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling, including the RAS-RAF-MEK-ERK pathway, promoting cell growth and division. Mutations or overexpression of EGFR can lead to uncontrolled cell proliferation and are common in non-small cell lung cancer, colorectal cancer, and glioblastoma.[1]

-

BRAF: A serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK pathway. The V600E mutation in BRAF is one of the most common oncogenic mutations, found in over 60% of melanomas and a significant percentage of colorectal and thyroid cancers. This mutation leads to constitutive activation of the kinase and uncontrolled cell growth.[2]

The diagram below illustrates the EGFR/BRAF signaling pathway and the points of inhibition by indole-based anticancer agents.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activities of several 5-chloro-indole-2-carboxylate derivatives from published studies. This data provides a benchmark for the expected potency of novel compounds synthesized from this compound.

Table 1: Antiproliferative Activity (GI50) of 5-Chloro-indole-2-carboxylate Derivatives [2]

| Compound | R Group | Mean GI50 (nM) | Panc-1 (nM) | MCF-7 (nM) | HT-29 (nM) | A-549 (nM) |

| 3a | H | 42 | 45 | 40 | 43 | 39 |

| 3b | p-pyrrolidin-1-yl | 35 | 33 | 38 | 36 | 32 |

| 3c | p-piperidin-1-yl | 38 | 40 | 37 | 39 | 35 |

| 3d | p-morpholin-1-yl | 40 | 42 | 39 | 41 | 38 |

| 3e | m-piperidin-1-yl | 29 | 28 | 31 | 30 | 27 |

| Erlotinib | (Reference) | 33 | 35 | 32 | 34 | 31 |

Table 2: Kinase Inhibitory Activity (IC50) of 5-Chloro-indole-2-carboxylate Derivatives [2][3]

| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) |

| 3a | 89 | 43 |

| 3b | 75 | 32 |

| 3c | 79 | 38 |

| 3d | 82 | 41 |

| 3e | 68 | 35 |

| Erlotinib | 80 | >1000 |

| Vemurafenib | >1000 | 31 |

Experimental Protocols

The following diagram outlines the general workflow for the synthesis and evaluation of novel anticancer agents from this compound.

Synthesis of this compound

This robust five-step synthesis is adapted from a procedure for the corresponding methyl ester.[4][5]

Step 1: Boc Protection of 4-Chloro-3-fluoroaniline

-

Dissolve 4-chloro-3-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Work up the reaction and purify the product to obtain tert-butyl (4-chloro-3-fluorophenyl)carbamate.

Step 2: Regioselective Iodination

-

Dissolve the Boc-protected aniline in a suitable solvent (e.g., tetrahydrofuran).

-

Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium) dropwise.

-

After stirring, add a solution of iodine in the same solvent.

-

Quench the reaction, perform an aqueous work-up, and purify the product to yield tert-butyl (4-chloro-3-fluoro-6-iodophenyl)carbamate.

Step 3: Boc Deprotection

-

Dissolve the iodinated compound in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitor by TLC).

-

Remove the solvent and TFA under reduced pressure to obtain 4-chloro-3-fluoro-6-iodoaniline.

Step 4: Cyclization to Indole-2-carboxylic Acid

-

Combine the o-iodoaniline with pyruvic acid in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

The resulting enamine is then cyclized using a palladium catalyst (e.g., palladium acetate) at elevated temperatures (100-105 °C).[4]

-

After completion, cool the reaction mixture, acidify, and collect the precipitated product.

-

Purify by recrystallization to obtain this compound.

General Protocol for the Synthesis of 5-Chloro-4-fluoro-1H-indole-2-carboxamide Derivatives

This protocol describes the amide coupling of the synthesized indole-2-carboxylic acid with a variety of amines to generate a library of potential anticancer compounds.

-

Activation of the Carboxylic Acid:

-

Suspend this compound in an anhydrous solvent like N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

-

Amine Coupling:

-

Add the desired primary or secondary amine to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-chloro-4-fluoro-1H-indole-2-carboxamide derivative.

-

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2]

-

Cell Seeding:

-

Seed cancer cells (e.g., A-549, MCF-7, Panc-1, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized indole derivatives in cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib or Doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that inhibits 50% of the cell population) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Future Perspectives

The strategic placement of a fluorine atom on the indole scaffold has been shown to positively impact the pharmacological properties of many drug candidates. The use of this compound as a starting material for the synthesis of novel kinase inhibitors is a promising avenue for the development of next-generation anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to design and evaluate new derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles against critical cancer targets like EGFR and BRAF. Further studies should focus on a comprehensive structure-activity relationship (SAR) analysis of the 4-fluoro-substituted indole derivatives to optimize their anticancer efficacy.

References

- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes: Palladium-Catalyzed Cyclization for Indole Synthesis

Introduction

The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals, driving significant interest in the development of efficient and versatile synthetic methodologies. Among the various strategies, palladium-catalyzed cyclization reactions have emerged as a powerful tool for the construction of the indole core, offering mild reaction conditions, broad functional group tolerance, and high regioselectivity. These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds through intramolecular or intermolecular cyclization pathways, utilizing readily available starting materials. This document provides a detailed overview of key palladium-catalyzed indole syntheses, including the Heck, Larock, and Cacchi cyclizations, complete with experimental protocols and comparative data.

Key Methodologies in Palladium-Catalyzed Indole Synthesis

Several palladium-catalyzed cross-coupling reactions have been adapted for the synthesis of indoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Heck Cyclization: The intramolecular Heck reaction provides a powerful route to indoles from o-haloanilines bearing an adjacent allylic or vinylic group. The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by intramolecular carbopalladation onto the alkene and subsequent β-hydride elimination to afford the indole product.

-

Larock Indole Synthesis: This heteroannulation reaction enables the synthesis of 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne, catalyzed by palladium. The reaction is highly versatile, accommodating a wide range of substituted anilines and alkynes. The mechanism involves oxidative addition of the o-iodoaniline to Pd(0), followed by migratory insertion of the alkyne and subsequent intramolecular C-N bond formation.

-

Cacchi Indole Synthesis: This domino reaction provides access to 2,3-disubstituted indoles through a one-pot, three-component process. The synthesis is based on a sequence of a Sonogashira coupling, amidopalladation, and reductive elimination. This methodology allows for rapid access to diverse indole structures under mild conditions.

Experimental Workflow and Catalytic Cycles

The general experimental workflow for palladium-catalyzed indole synthesis involves the careful setup of an inert atmosphere reaction, followed by purification of the product. The specific catalytic cycles for the Heck, Larock, and Cacchi reactions illustrate the key bond-forming steps.

Application Notes and Protocols for the Derivatization of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indole ring can significantly modulate the pharmacological properties of these molecules. 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various therapeutic agents, including those with potential antiviral and anticancer activities.[1] The presence of both chloro and fluoro substituents on the benzene portion of the indole ring offers unique electronic properties that can influence binding to biological targets. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compounds, with a focus on anticancer and antiviral applications.

Chemical Derivatization of this compound

The primary points of derivatization for this compound are the carboxylic acid group at the 2-position and the indole nitrogen (N-H) at the 1-position. This section outlines protocols for the synthesis of ester and amide derivatives.

Synthesis of Ester Derivatives (Fischer Esterification)

Esterification of the carboxylic acid moiety is a common strategy to enhance lipophilicity and potentially improve cell permeability. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a straightforward approach.

Experimental Protocol: Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate

-

Materials:

-

This compound

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of carboxylic acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate.

-

Synthesis of Amide Derivatives (Amide Coupling)

Amide bond formation is a versatile method to introduce a wide range of chemical diversity. The use of coupling agents facilitates the reaction between the carboxylic acid and various amines under mild conditions.

Experimental Protocol: Synthesis of N-benzyl-5-chloro-4-fluoro-1H-indole-2-carboxamide

-

Materials:

-

This compound

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

-

Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure N-benzyl-5-chloro-4-fluoro-1H-indole-2-carboxamide.

-

Biological Screening Protocols

The synthesized derivatives can be screened for various biological activities. This section provides protocols for in vitro anticancer and antiviral assays.

In Vitro Anticancer Activity Evaluation

The MTT assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[2]

-

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

Cell culture medium and supplements

-

Synthesized indole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized indole derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) for each compound.

-

Derivatives of 5-chloro-indole-2-carboxylate have shown potential as inhibitors of EGFR and BRAF kinases, which are key targets in cancer therapy.[3][4] A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be used to determine the inhibitory activity of the synthesized compounds.[5][6]

-

Materials:

-

Recombinant active EGFR and/or BRAF V600E enzyme

-

Kinase assay buffer

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR) or protein substrate (e.g., inactive MEK1 for BRAF)

-

ATP

-

Synthesized indole derivatives

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the synthesized indole derivatives in the kinase assay buffer.

-

In a 384-well plate, add the diluted compounds, the respective kinase (EGFR or BRAF), and the appropriate substrate.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vitro Antiviral Activity Evaluation (HIV-1 Reverse Transcriptase Inhibition Assay)